N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
Properties
Molecular Formula |
C11H11BrN2O3S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3 |
InChI Key |
KWCMLIROFLWYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride
The oxazole core is synthesized via cyclocondensation of acetylacetone derivatives with hydroxylamine hydrochloride under acidic conditions. Subsequent sulfonation using chlorosulfonic acid introduces the sulfonyl chloride group:
Reaction conditions:
Sulfonamide Formation with 3-Bromoaniline
The sulfonyl chloride intermediate reacts with 3-bromoaniline in the presence of a base to form the sulfonamide bond:
Optimized Parameters :
Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) improve reaction kinetics by stabilizing charged intermediates:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DCM | 8.9 | 65 |
| Acetonitrile | 37.5 | 70 |
THF outperforms alternatives due to its balance of polarity and inertness.
Base Effects
Bases facilitate HCl elimination during sulfonamide formation:
| Base | pKₐ | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 78 |
| Pyridine | 5.21 | 62 |
| NaHCO₃ | 6.35 | 58 |
Triethylamine’s higher basicity ensures efficient neutralization of HCl, driving the reaction forward.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Validation
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (t, J = 8.0 Hz, 1H, ArH), 7.15 (s, 1H, ArH), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
-
IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C-N stretch).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves scalability:
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with aldehydes or ketones under basic conditions, forming imines or related products. Key observations include:
-
Regioselectivity : The methyl groups at positions 3 and 5 of the oxazole ring exhibit differential reactivity. Studies show that the 5-methyl group preferentially engages in condensation reactions due to increased electron density influenced by the sulfonamide group .
-
Example Reaction : Reaction with p-chlorobenzaldehyde under strong bases (e.g., potassium hydroxide) at 60°C for 1 hour selectively forms a condensation product at the 5-methyl position .
-
Mechanism : The electron-withdrawing sulfonamide group activates the oxazole ring, facilitating nucleophilic attack by carbonyl compounds .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Aldehydes/Ketones, Basic Conditions | Imines (5-methyl regioselectivity) |
| Condensation | p-Chlorobenzaldehyde, KOH | 5-Methyl-substituted product |
Reduction Reactions
The compound undergoes reduction reactions that modify its oxazole or sulfonamide functionalities:
-
Oxazole Ring Reduction : The oxazole ring can be reduced to form dihydro derivatives or other modified heterocycles.
-
Sulfonamide Group : Reduction of the sulfonamide group may alter its electronic properties, though specific conditions (e.g., hydrogenation catalysts) are not detailed in available sources.
Substitution Reactions
While less documented, the bromophenyl group may participate in substitution reactions:
Structural and Mechanistic Insights
-
NMR and MS Characterization : The compound’s structure is confirmed via 1H NMR (e.g., methyl proton signals at δ 1.76–2.85 ppm) and mass spectrometry .
-
Biological Activity : Though not directly related to chemical reactivity, its hemorheological activity (comparable to pentoxifylline) underscores its pharmacological potential .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, exhibit significant anticancer properties. These compounds are believed to inhibit the activity of carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor growth and metastasis. For instance, studies have shown that isatin-based sulfonamides can selectively inhibit different isoforms of human carbonic anhydrases (hCA) with varying potency. The incorporation of the oxazole moiety enhances the binding affinity to these targets, making them promising candidates for cancer therapeutics .
1.2 Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on various isoforms of carbonic anhydrases, which are implicated in numerous physiological processes and diseases. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the inhibitory potency against specific hCA isoforms. For example, derivatives with bromine substitutions demonstrate enhanced selectivity and potency compared to unsubstituted analogs .
Pharmacological Applications
2.1 Antimicrobial Properties
this compound has shown potential antimicrobial activity against various pathogens. The sulfonamide group is known for its broad-spectrum antibacterial properties, making this compound a candidate for further exploration in treating infections caused by resistant bacterial strains .
2.2 Antiparasitic Activity
Recent studies have highlighted the potential of oxazole derivatives in combating parasitic infections such as those caused by Trypanosoma brucei. The alternative oxidase pathway in these parasites is a target for therapeutic intervention, and compounds like this compound may inhibit key metabolic processes within these organisms .
Biochemical Studies
3.1 Enzyme Inhibition Mechanisms
The compound's interaction with various enzymes has been studied using molecular docking simulations to elucidate its binding mechanisms. These studies provide insights into how structural modifications can affect enzyme affinity and specificity, paving the way for rational drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes, leading to inhibition of their activity. The bromophenyl and oxazole groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
Solubility and Lipophilicity
- The cyclohexylaminomethyl group in increases hydrophilicity due to its amine functionality, contrasting with the hydrophobic bromophenyl group. This difference could influence membrane permeability and metabolic stability .
- Thiophene-containing analogs () exhibit intermediate lipophilicity, balancing aromaticity and polar hydroxyl groups.
Biological Activity
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, antimicrobial properties, and structure-activity relationships (SAR).
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₁BrN₂O₃S
- Molecular Weight : 331.19 g/mol
- CAS Number : 1042644-92-7
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base. This method has been refined to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant inhibition zones in disc diffusion assays against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 21 |
| S. aureus | 18 |
| P. aeruginosa | 16 |
| C. albicans | 18 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC₅₀ values were evaluated in several assays:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.38 |
| U-937 (Monocytic Leukemia) | 12.50 |
Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the sulfonamide group and the isoxazole ring can significantly influence its potency:
- Sulfonamide Group : The presence of the sulfonamide moiety enhances solubility and bioavailability.
- Bromine Substitution : The bromine atom on the phenyl ring increases lipophilicity and may enhance interaction with biological targets.
- Dimethyl Substitution : The methyl groups at positions 3 and 5 of the isoxazole ring are essential for maintaining biological activity.
Case Studies
A recent study evaluated the efficacy of this compound in treating infections caused by resistant strains of bacteria. In vivo experiments demonstrated that this compound significantly reduced bacterial load in infected mice models compared to control groups .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous sulfonamide syntheses often involve reacting a sulfonyl chloride intermediate with an amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires temperature control (0–25°C) and inert atmospheres to prevent side reactions. Intermediate characterization via -NMR and LC-MS is critical to confirm reaction progression .
Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., bromophenyl protons at ~7.2–7.5 ppm, oxazole methyl groups at ~2.1–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~399.0 for CHBrNOS).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity in HeLa/U87 cells) and biochemical assays (e.g., kinase inhibition profiling) .
- Dose-Response Analysis : Establish EC values across multiple replicates to confirm potency trends.
- Structural Analog Comparison : Test derivatives (e.g., replacing bromophenyl with fluorophenyl groups) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for modifying the compound to enhance its bioactivity or selectivity?
- Methodological Answer :
- Substituent Optimization : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -CF) to improve target binding affinity, as seen in related sulfonamide derivatives .
- Scaffold Hybridization : Fuse the oxazole-sulfonamide core with benzothiazole or pyrimidine moieties (e.g., as in PB11 ) to exploit synergistic interactions with biological targets.
- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl carbamates) to enhance solubility and bioavailability .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation or binding mode?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data from single crystals grown via vapor diffusion (e.g., methanol/water mixtures).
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. For macromolecular targets (e.g., enzymes), use SHELXPRO to refine ligand-protein interactions .
- Validation : Cross-check with computational docking (e.g., AutoDock Vina) to ensure conformational consistency .
Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., PI3K/AKT pathway in PB11 analogs ).
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins for LC-MS/MS identification.
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
